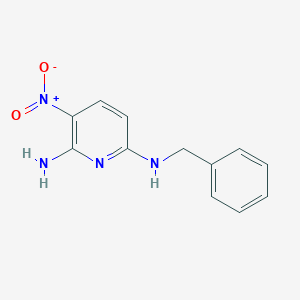

2-Amino-6-(benzylamino)-3-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-N-benzyl-3-nitropyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c13-12-10(16(17)18)6-7-11(15-12)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H3,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGAMBSCSBOXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the Synthesis of 2-Amino-6-(benzylamino)-3-nitropyridine

The construction of the this compound scaffold is primarily achieved through nucleophilic aromatic substitution reactions on appropriately substituted pyridine (B92270) precursors.

Nucleophilic Aromatic Substitution with 2-Amino-6-chloro-3-nitropyridine (B151482) and Benzylamine (B48309)

A direct and common method for the synthesis of this compound involves the reaction of 2-Amino-6-chloro-3-nitropyridine with benzylamine. In this nucleophilic aromatic substitution (SNAr) reaction, the benzylamine acts as the nucleophile, displacing the chloride ion at the C-6 position of the pyridine ring. The chloro group at the C-6 position is susceptible to nucleophilic attack due to its position para to the electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex. libretexts.org This reaction is a fundamental step in creating a variety of 6-substituted 2-amino-3-nitropyridine (B1266227) derivatives.

Multistep Synthetic Routes via Dichloro-nitropyridine Precursors

An alternative and frequently employed strategy begins with 2,6-dichloropyridine. This precursor is first nitrated to yield 2,6-dichloro-3-nitropyridine. google.comgoogle.com This intermediate is a highly reactive substance and its preparation can be hazardous, potentially leading to explosive reactions. google.com

Following nitration, a selective ammonolysis is performed. In this step, one of the chlorine atoms is displaced by an amino group. prepchem.com The regioselectivity of this substitution is crucial. The chlorine atom at the C-2 position is ortho to the nitro group, making it more electron-deficient and thus more susceptible to nucleophilic attack under kinetic control. stackexchange.com This selective substitution yields 2-amino-6-chloro-3-nitropyridine. prepchem.com

The synthesis is completed by the reaction of 2-amino-6-chloro-3-nitropyridine with benzylamine, where the remaining chlorine atom at the C-6 position is substituted by the benzylamino group to form the final product, this compound. google.comgoogle.com

Precursor Chemistry and Functional Group Interconversions Leading to Substituted Nitropyridines

The synthesis of the necessary precursors for this compound relies on fundamental reactions of pyridine and its derivatives, including nitration, halogenation, and substitution of alkoxy groups.

Nitration Processes of Pyridine and its Derivatives

The direct nitration of pyridine is a challenging transformation due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. wikipedia.org The reaction often requires harsh conditions and results in low yields of the desired 3-nitropyridine (B142982). researchgate.net

To overcome these difficulties, various strategies have been developed. One approach involves the reaction of pyridine with dinitrogen pentoxide (N2O5) to form an N-nitropyridinium ion intermediate. researchgate.netpsu.edu This intermediate can then rearrange to yield 3-nitropyridine in good yields. researchgate.netresearchgate.net The mechanism is believed to proceed through a wikipedia.org sigmatropic shift of the nitro group from the nitrogen atom to the C-3 position of the pyridine ring. researchgate.netresearchgate.net

Another method involves the nitration of pyridine derivatives where the nitrogen atom is sterically or electronically shielded. For instance, 2,6-dibromopyridine (B144722) can be nitrated, followed by debromination to yield 3-nitropyridine. wikipedia.org The use of pyridine N-oxides is also a common strategy, as the N-oxide group activates the ring towards electrophilic substitution, particularly at the 4-position, and can be subsequently removed. wikipedia.orgrsc.org

| Nitration Method | Reagents | Key Intermediate | Typical Product | Yield |

| Direct Nitration | Nitric Acid/Sulfuric Acid | - | 3-Nitropyridine | Low researchgate.net |

| Dinitrogen Pentoxide | N2O5, SO2/HSO3- | N-nitropyridinium ion | 3-Nitropyridine | Good (77%) researchgate.netresearchgate.net |

| From Halogenated Pyridine | NO2BF4, then debromination | 2,6-Dibromo-3-nitropyridine | 3-Nitropyridine | - |

| From Pyridine N-oxide | Nitrating agent, then deoxygenation | 4-Nitropyridine N-oxide | 4-Nitropyridine | - |

Regioselective Substitution of Halogenated Pyridines

Halogenated pyridines are versatile intermediates in the synthesis of substituted pyridines. The position of the halogen atom and the presence of other substituents on the ring dictate the regioselectivity of nucleophilic substitution reactions.

In precursors like 2,6-dichloro-3-nitropyridine, the two chlorine atoms are in positions activated by the electron-withdrawing nitro group at the 3-position. The chlorine at the C-2 position is ortho to the nitro group, while the chlorine at the C-6 position is para. Both positions are susceptible to nucleophilic attack. The outcome of the reaction can be influenced by factors such as the nature of the nucleophile and the reaction conditions, with kinetic or thermodynamic control leading to different products. stackexchange.com For instance, the reaction with ammonia (B1221849) to form 2-amino-6-chloro-3-nitropyridine demonstrates selective substitution at the C-2 position. prepchem.com

The regioselectivity of halogenation itself is also a critical consideration. Direct halogenation of pyridine can be difficult and often requires harsh conditions, leading to mixtures of isomers. chemrxiv.org However, the presence of activating groups such as amino or hydroxyl groups can facilitate regioselective halogenation. researchgate.net For example, 2-aminopyridine (B139424) can be brominated to introduce a bromine atom at the 5-position. orgsyn.org

Exchange Reactions Involving Alkoxy-Substituted Nitropyridines

Alkoxy-substituted nitropyridines serve as alternative precursors in the synthesis of amino-substituted pyridines. The alkoxy group, typically a methoxy (B1213986) group, can be displaced by a nucleophile in an SNAr reaction.

A notable example is the synthesis of a fluorinated analog of this compound, where 2-amino-3-nitro-6-methoxypyridine is reacted with 4-fluorobenzylamine (B26447) in water at elevated temperatures. google.com In this reaction, the methoxy group at the C-6 position is displaced by the 4-fluorobenzylamine to yield 2-amino-3-nitro-6-(4-fluorobenzylamino)pyridine with a high yield of 96%. google.com This demonstrates the utility of alkoxy groups as effective leaving groups in nucleophilic aromatic substitution reactions on the pyridine ring. The conversion of a chloro-substituted pyridine to an alkoxy-substituted one can be achieved through methoxylation, for instance, by reacting 2-amino-6-chloro-3-nitropyridine with sodium methoxide.

| Precursor | Nucleophile | Leaving Group | Product |

| 2-Amino-6-chloro-3-nitropyridine | Benzylamine | Chloride | This compound |

| 2,6-Dichloro-3-nitropyridine | Ammonia | Chloride | 2-Amino-6-chloro-3-nitropyridine |

| 2-Amino-3-nitro-6-methoxypyridine | 4-Fluorobenzylamine | Methoxide | 2-Amino-3-nitro-6-(4-fluorobenzylamino)pyridine |

Modern Catalytic and Green Chemistry Approaches in Pyridine Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods and environmentally friendly processes to construct heterocyclic scaffolds like pyridine.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings. nih.gov While the target compound is formed by SNAr, related derivatives are often synthesized using these methods.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples pyridyl halides or triflates with boronic acids to form C-C bonds, enabling the synthesis of aryl- or vinyl-pyridines. mdpi.comresearchgate.net

Stille Coupling: Involving the reaction of pyridyl halides with organostannanes, this method is also effective for C-C bond formation and is known for its tolerance of various functional groups. nih.gov

Sonogashira Coupling: This reaction couples pyridyl halides with terminal alkynes, catalyzed by palladium and copper complexes, to introduce alkynyl groups onto the pyridine ring. researchgate.net

Buchwald-Hartwig Amination: A palladium-catalyzed method for forming C-N bonds, it can be used to introduce amino groups onto a pyridine ring from pyridyl halides.

These reactions provide versatile and tunable routes to a wide array of substituted pyridines that might be difficult to access through classical methods. rsc.org

One-pot multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for synthesizing complex molecules from simple starting materials. The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, which share a structural similarity with the target compound, is a prime example. These reactions typically involve the condensation of an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate. semanticscholar.orgmdpi.com This approach allows for the rapid construction of the substituted pyridine core in a single step, often with high yields. semanticscholar.org The use of microwave irradiation can further accelerate these reactions, leading to shorter reaction times and often improved yields under solvent-free conditions. semanticscholar.orgumich.edu

In line with the principles of green chemistry, there is a growing focus on using catalysts that are non-toxic, reusable, and efficient under mild conditions. biosynce.com For the synthesis of 2-amino-3-cyanopyridine derivatives, several environmentally benign catalytic systems have been developed.

Nanostructured Catalysts: Nanostructured diphosphate (B83284) Na2CaP2O7 has been used as an efficient, reusable heterogeneous catalyst for the one-pot synthesis of 2-amino-3-cyanopyridines under solvent-free conditions. mdpi.com Similarly, copper nanoparticles on charcoal (Cu/C) have proven to be an effective and recyclable catalyst for the same transformation. scielo.brresearchgate.net

Visible-Light Photocatalysis: A novel green strategy employs visible light and an organic photocatalyst, such as Rhodamine 6G, to synthesize triazolopyridine derivatives in ethanol, avoiding the need for metal catalysts and harsh solvents. acs.org

Metal-free systems: Some pyridine syntheses can be achieved under catalyst-free conditions or by using simple, non-toxic reagents like ammonium fluoride. researchgate.net

These green approaches offer significant advantages by reducing waste, avoiding hazardous materials, and simplifying product purification. researchgate.net

Controlled Reduction of Nitro Groups in Pyridine Derivatives

The final step in many synthetic sequences involving nitropyridines is the reduction of the nitro group to an amine. This transformation is crucial for accessing a wide range of biologically active molecules. The reduction of a nitro group on a pyridine ring must be controlled to avoid the reduction of other functional groups or the pyridine ring itself.

Common methods for this reduction include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel with hydrogen gas. However, controlling the selectivity can be challenging.

Metal-Acid Systems: Classic reducing agents like tin (Sn) or iron (Fe) in acidic media are effective. A more modern and milder approach uses stannous chloride (SnCl2) in an acidic medium, such as concentrated HCl, which is suitable for reducing nitroquinolines and other nitroaromatics. nih.gov

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) or ammonium formate, in the presence of a catalyst. A system using V2O5/TiO2 with hydrazine hydrate (B1144303) has been shown to be effective and recyclable for reducing a broad range of nitroarenes, including nitro-substituted heterocycles. rsc.org

Other Reagents: Sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst like Ni(PPh3)4 can selectively reduce nitroaromatic compounds. jsynthchem.com Another chemoselective method uses trichlorosilane (B8805176) with an organic base, which reduces nitro groups without affecting other reducible functionalities and avoids metal contamination. google.com

The choice of method depends on the specific substrate and the presence of other functional groups, with the goal of achieving high yield and chemoselectivity. acs.orgmdpi.com

Reaction Mechanisms and Pathways Governing Nitropyridine Reactivity

Mechanistic Studies of Nucleophilic Aromatic Substitution on Pyridine (B92270) Systems

Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for nitropyridines. The reaction generally proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgwikipedia.org Aromaticity is restored upon the departure of a leaving group. The positions ortho and para to the electron-withdrawing nitro group are particularly activated for nucleophilic attack because the negative charge of the intermediate can be effectively delocalized onto the nitro group's oxygen atoms. stackexchange.commasterorganicchemistry.com

Vicarious Nucleophilic Substitution of hydrogen (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, including nitropyridines. organic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom, which is typically not a leaving group. The mechanism involves the attack of a nucleophile that carries a leaving group (L) at the nucleophilic center. acs.orgnih.gov

The process begins with the addition of the amine-based nucleophile to a carbon atom of the nitropyridine ring, usually at a position activated by the nitro group (ortho or para), to form a Meisenheimer-type adduct. organic-chemistry.orgnih.gov This is followed by a base-induced β-elimination of HL from the adduct, which leads to the formation of the substituted product and restoration of the aromatic system. acs.org VNS reactions have been successfully applied to aminate 3-nitropyridine (B142982) derivatives, with reagents like hydroxylamine and 4-amino-1,2,4-triazole showing high selectivity for the position para to the nitro group. ntnu.norsc.org

| Feature | Description | Reference |

|---|---|---|

| Mechanism | Addition of a nucleophile (with a leaving group) to form a σ-adduct, followed by base-induced β-elimination of HL to restore aromaticity. | organic-chemistry.orgacs.org |

| Target Site | Substitution of a C-H bond, typically at positions ortho or para to the nitro group. | organic-chemistry.org |

| Key Requirement | The nucleophile must possess a leaving group at the α-position. | nih.gov |

| Common Reagents | Hydroxylamine, 4-amino-1,2,4-triazole for amination. | ntnu.norsc.org |

| Selectivity | Often provides high regioselectivity, for example, amination of 3-nitropyridines occurs selectively at the 6-position (para to the nitro group). | ntnu.norsc.org |

Another pathway for the substitution of hydrogen on a nitropyridine ring is the Oxidative Nucleophilic Substitution of Hydrogen (ONSH). ntnu.no Unlike VNS, the nucleophile in an ONSH reaction does not need to possess a leaving group. The mechanism also begins with the addition of the nucleophile to the electron-deficient ring to form an anionic σH-adduct. researchgate.net However, since there is no leaving group to be eliminated, rearomatization is achieved through oxidation by an external oxidizing agent, such as potassium permanganate (KMnO₄). ntnu.no

This method can be effective but often suffers from a lack of selectivity, leading to mixtures of isomers. ntnu.no For instance, the oxidative amination of 3-nitropyridine in liquid ammonia (B1221849) is reported to yield isomeric mixtures. ntnu.no However, reaction conditions can be optimized to improve selectivity; reacting 3-nitropyridine with ammonia in a DMSO/water mixture in the presence of potassium permanganate at room temperature can produce 2-amino-5-nitropyridine with high selectivity. ntnu.no DFT calculations and mechanistic studies on the amination of nitro(hetero)arenes support a pathway involving a dianion intermediate, with the oxidation by molecular oxygen being the rate-limiting step. researchgate.netchemrxiv.org

| Aspect | Vicarious Nucleophilic Substitution (VNS) | Oxidative Nucleophilic Substitution of Hydrogen (ONSH) |

|---|---|---|

| Nucleophile Requirement | Must contain a leaving group at the reacting center. | No leaving group required. |

| Rearomatization Step | Base-induced β-elimination of HL from the intermediate adduct. | Oxidation of the intermediate σH-adduct by an external oxidizing agent (e.g., KMnO₄, O₂). |

| Selectivity | Generally high regioselectivity. | Can be low, often resulting in isomeric mixtures, but can be optimized. |

| Reference | acs.orgrsc.org | ntnu.noresearchgate.net |

In nitropyridine systems containing a good leaving group, such as a halogen or an alkoxy group, a direct nucleophilic aromatic substitution (SNAr) can occur. wikipedia.org The reaction is highly favored when the leaving group is positioned ortho or para to the nitro group. The synthesis of analogs of "2-Amino-6-(benzylamino)-3-nitropyridine" exemplifies this pathway. For instance, 2-amino-3-nitro-6-(4-fluoro-benzylamino)pyridine can be synthesized by reacting 2,6-dichloro-3-nitropyridine first with ammonia to displace the chlorine at the 2-position, followed by reaction with 4-fluorobenzylamine (B26447) to displace the remaining chlorine at the 6-position. google.com

An alternative and potentially safer synthesis involves the displacement of a methoxy (B1213986) group. The reaction of 2-amino-3-nitro-6-methoxypyridine with 4-fluorobenzylamine in water at elevated temperatures results in the selective displacement of the 6-methoxy group to yield the desired product in high yield. google.com This demonstrates that the alkoxy group, activated by the adjacent nitro group, can serve as an effective leaving group in SNAr reactions on the pyridine ring. The methoxy precursor itself can be prepared from 2-amino-6-chloro-3-nitropyridine (B151482) and sodium methoxide. chemicalbook.com Generally, VNS reactions are faster than the SNAr of halogens, though exceptions exist, particularly with highly activated fluorine substituents. organic-chemistry.orgnih.gov

Intramolecular Rearrangements and Cycloaddition Reactions

Beyond substitution, the reactivity of nitropyridines can also be governed by intramolecular processes.

Sigmatropic reactions are pericyclic rearrangements where a sigma bond migrates across a π-electron system. wikipedia.orglibretexts.org In certain pyridine systems, the nitro group itself can undergo migration. Mechanistic studies on the nitration of pyridine with dinitrogen pentoxide, followed by treatment with bisulfite, have shown that the nitro group migrates from the nitrogen atom of an initial adduct to a carbon atom. ntnu.no This migration has been concluded to occur via a ntnu.nouoanbar.edu.iq sigmatropic shift. ntnu.no While not a direct rearrangement on the final nitropyridine product, it is a crucial step in its formation pathway. Similar nih.govntnu.no and ntnu.nouoanbar.edu.iq sigmatropic shifts of nitro groups have been observed in other cyclic systems, underscoring the potential for such rearrangements. rsc.org Additionally, acs.orgnih.gov sigmatropic rearrangements of allylic nitro compounds to form allylic alcohols via an intermediate nitrite have also been reported, further illustrating the diverse rearrangement chemistry of the nitro group. nih.govrsc.org

The formation of a Meisenheimer complex is a cornerstone of nucleophilic aromatic substitution on electron-poor systems like nitropyridines. wikipedia.orgmdpi.com This anionic σ-adduct is a true intermediate formed by the addition of a nucleophile to the aromatic ring. acs.orgmdpi.com The stability of this complex is paramount and is enhanced by the presence of strong electron-withdrawing groups, such as the nitro group, which delocalize the negative charge. wikipedia.org

The fate of the Meisenheimer complex dictates the outcome of the reaction:

In SNAr reactions , the complex expels a leaving group (like a halide or alkoxide) to restore aromaticity and form the substitution product. wikipedia.org

In VNS reactions , the complex undergoes a base-promoted β-elimination. acs.org

In ONSH reactions , the complex is oxidized by an external agent. ntnu.no

Interestingly, the transformation of the Meisenheimer complex can be sterically hindered. In the reaction of 3-nitropyridine with a bulky nucleophile like the isopropyl carbanion, the second step of the VNS reaction (β-elimination) fails to occur. acs.orgnih.gov This is because the elimination step requires the alkyl substituent and the adjacent nitro group to become coplanar with the ring for effective stabilization of the resulting anion, a conformation which is sterically unfavorable for the bulky isopropyl group. Consequently, a stable, protonated Meisenheimer-type adduct can be isolated instead of the alkylated product. acs.orgnih.gov

| Characteristic | Description | Reference |

|---|---|---|

| Structure | Anionic σ-adduct formed by the addition of a nucleophile to an electron-deficient aromatic ring. | wikipedia.orgmdpi.com |

| Stabilization | Resonance delocalization of the negative charge, enhanced by electron-withdrawing groups like -NO₂ at ortho/para positions. | wikipedia.org |

| Role in Reactions | Key intermediate in SNAr, VNS, and ONSH reactions. | wikipedia.orgacs.orgresearchgate.net |

| Subsequent Transformations | - Loss of a leaving group (SNAr)

| wikipedia.orgacs.orgntnu.no |

| Isolation | Usually a transient intermediate, but can be isolated in cases of high stability or when subsequent transformation is sterically hindered. | acs.orgnih.gov |

Intramolecular Cyclization for Fused Heterocyclic Ring Systems

The strategic positioning of the amino and nitro groups on the pyridine ring in this compound makes it a prime candidate for intramolecular cyclization reactions, leading to the formation of fused heterocyclic ring systems. These reactions are pivotal in synthetic organic chemistry for building complex polycyclic molecules from simpler precursors.

A common pathway involves the reduction of the nitro group to an amino group, creating a 2,3-diaminopyridine derivative. This intermediate, possessing two vicinal amino groups, is highly reactive and can be cyclized with various one- or two-carbon reagents to form fused five- or six-membered rings. For instance, reaction with orthoesters can lead to the formation of imidazo[4,5-b]pyridine derivatives. Similarly, reagents like phosgene or thiophosgene can yield fused imidazole-2-ones or imidazole-2-thiones.

Another potential cyclization strategy involves the direct participation of the nitro and amino groups. While less common, under specific conditions, such as reductive cyclization, it is possible to form fused systems like furoxans or other N-oxide containing heterocycles. The presence of the benzylamino group at the 6-position adds another layer of complexity and potential for further cyclization or modification of the resulting fused system. The synthesis of various fused pyrimidines and pyridopyrimidines often relies on the cyclization of appropriately substituted aminopyridines, highlighting the versatility of this approach .

| Cyclization Precursor | Reagent | Resulting Fused System | Reference |

| 2,3-Diaminopyridine derivative (from reduction of nitro group) | Orthoesters, Carboxylic Acids | Imidazo[4,5-b]pyridine | General Knowledge |

| 2,3-Diaminopyridine derivative | Phosgene, Thiophosgene | Imidazo[4,5-b]pyridin-2-one / thione | General Knowledge |

| 2-(Acylamino)nicotinates | Ammonia, Primary Amines | Pyrido[2,3-d]pyrimidinone | |

| 2-Aminonicotinonitrile | Triethyl orthoformate, Ammonia | Pyrido[2,3-d]pyrimidine (B1209978) |

Reactivity of Functional Groups (Amino, Benzylamino, Nitro) within the Pyridine Scaffold

The reactivity of this compound is a composite of the individual reactivities of its functional groups, which are in turn modulated by their electronic interaction within the pyridine scaffold.

Nitro Group (NO₂): The nitro group at the 3-position is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to it (positions 2, 4, and 6).

Reduction: The most common reaction of the nitro group in this context is its reduction to a primary amine (NH₂). This transformation is crucial for subsequent cyclization reactions to form fused imidazoles, as discussed previously. Standard reducing agents for this purpose include hydrogen gas with a metal catalyst (e.g., Palladium on carbon) or chemical reductants like tin(II) chloride in hydrochloric acid .

Nucleophilic Substitution: The nitro group itself can be displaced by strong nucleophiles, a reaction observed in various 3-nitropyridine systems. For example, studies on 2-R-3-nitropyridines have shown that the 3-NO₂ group can be selectively substituted by sulfur nucleophiles like thiols nih.gov.

Amino Group (NH₂ at C2): The primary amino group at the 2-position is a versatile functional handle.

Acylation and Aroylation: The amino group can readily react with acylating or aroylating agents to form amides. This can be used to introduce new functionalities or as a protecting group strategy during multi-step synthesis connectjournals.com.

Substitution: While the amino group itself can be a target for substitution, it is more common for it to participate in reactions where it acts as a nucleophile. A patent for a related compound, 2-amino-3-nitro-6-methoxypyridine, notes that under certain conditions (e.g., using solvents other than water), the 2-amino group can be displaced by 4-fluorobenzylamine, leading to undesired side products google.com. This indicates that the C2 position is susceptible to nucleophilic attack.

Benzylamino Group (NH-CH₂-Ph at C6): The secondary benzylamino group at the 6-position behaves similarly to the primary amino group at C2 in many respects.

Acylation: It can be acylated, although its reactivity might be slightly lower than the primary C2-amino group due to steric hindrance from the benzyl (B1604629) group.

| Functional Group | Reaction Type | Reagents and Conditions | Major Product(s) | Reference |

| Nitro (NO₂) at C3 | Reduction | H₂/Pd-C; SnCl₂/HCl | 2,6-Diamino-3-aminopyridine derivative | |

| Nucleophilic Substitution | Thiols (R-SH) in the presence of a base (e.g., K₂CO₃) | 2-Amino-6-(benzylamino)-3-(thioether)pyridine | nih.gov | |

| Amino (NH₂) at C2 | Acylation / Aroylation | Acetic anhydride; 3,5-dinitrobenzoyl chloride | N-acetyl or N-aroyl derivative | connectjournals.com |

| Nucleophilic Substitution (Displacement) | 4-fluorobenzylamine (in non-aqueous solvents) | 2,6-bis(benzylamino) derivative (as side product) | google.com | |

| Benzylamino at C6 | Nucleophilic Substitution (Formation) | 2-Amino-6-chloro-3-nitropyridine + Benzylamine (B48309) | This compound | chemicalbook.com |

Computational and Theoretical Investigations of 2 Amino 6 Benzylamino 3 Nitropyridine and Analogues

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

No published data were found regarding the quantum chemical calculations of the molecular and electronic properties of 2-Amino-6-(benzylamino)-3-nitropyridine.

Geometrical Optimization (Bond Lengths, Bond Angles, Torsion Angles)

Specific theoretically optimized geometrical parameters (bond lengths, bond angles, and torsion angles) for this compound are not available in the reviewed literature.

Electronic Structure Analysis and Frontier Molecular Orbitals

An analysis of the electronic structure, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap for this compound, has not been reported in the searched scientific articles.

Natural Bond Orbital (NBO) Analysis

Detailed Natural Bond Orbital (NBO) analysis, which would provide insight into intramolecular interactions, charge delocalization, and hyperconjugative interactions for this compound, is not present in the available literature.

Spectroscopic Property Prediction and Correlation with Experimental Data

No studies detailing the theoretical prediction of spectroscopic properties for this compound and their correlation with experimental data were identified.

Vibrational Analysis and Theoretical Infrared Spectra Simulation

A vibrational analysis and the simulation of the theoretical infrared (IR) spectrum for this compound have not been found in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (¹H, ¹³C, ¹⁴N)

Calculations of the theoretical ¹H, ¹³C, and ¹⁴N Nuclear Magnetic Resonance (NMR) chemical shifts for this compound are not available in the published research.

Conformational Space Exploration and Intramolecular Interactions

The three-dimensional structure and internal bonding characteristics of this compound and its analogues are dictated by a delicate balance of steric and electronic factors. Computational chemistry provides powerful tools to explore the molecule's conformational landscape and quantify the non-covalent interactions that govern its preferred geometry.

Steric Hindrance Effects on Molecular Geometry

Steric hindrance refers to the repulsive forces that arise when atoms or groups of atoms are forced into close proximity, leading to an increase in the molecule's energy. wikipedia.org In substituted pyridines, bulky groups can significantly influence the molecule's geometry by causing deviations from planarity to alleviate this strain. wikipedia.orgnumberanalytics.com For this compound, the presence of the benzylamino group at position 6 and the nitro group at position 3 introduces considerable steric bulk.

The spatial arrangement of these substituents affects torsional bond angles and can hinder free rotation around single bonds. wikipedia.org For instance, the rotation of the benzyl (B1604629) group and the nitro group is likely restricted due to potential clashes with adjacent groups on the pyridine (B92270) ring. This steric pressure forces the molecule to adopt a conformation that minimizes these unfavorable interactions. In related 3-nitropyridine (B142982) systems, it has been noted that steric hindrance created by the nitro group can be a determining factor in reaction regioselectivity, favoring pathways that avoid direct interaction with the bulky group. ntnu.noacs.org

Computational studies on analogues like 2-amino-3-nitropyridine (B1266227) (ANP) and 2-amino-6-methoxy-3-nitropyridine (B1334430) (AMNP) using methods such as Density Functional Theory (DFT) have determined optimized geometrical parameters. najah.eduresearchgate.netredalyc.org These studies show how bond lengths and angles adjust to accommodate substituents. While the pyridine ring itself largely maintains its aromatic planarity, the exocyclic amino and nitro groups may twist out of the plane to reduce steric repulsion. The introduction of a large benzylamino group at the 6-position is expected to induce further geometric distortions compared to simpler analogues.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Calculated Value (MP2/6-311++G(d,p)) |

|---|---|---|---|

| Bond Length (Å) | C2-N(Amino) | 1.35 Å | 1.36 Å |

| Bond Length (Å) | C3-N(Nitro) | 1.45 Å | 1.46 Å |

| Bond Angle (°) | N(Pyridine)-C2-C3 | 120.1° | 120.2° |

| Bond Angle (°) | C2-C3-N(Nitro) | 121.5° | 121.3° |

| Dihedral Angle (°) | N(Pyridine)-C2-C3-N(Nitro) | -179.9° | -179.9° |

Analysis of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds are non-covalent interactions that occur within a single molecule. nih.gov They play a crucial role in stabilizing specific conformations and can significantly influence the physical and chemical properties of a compound. nih.govias.ac.in In the case of this compound, the proximity of the amino group at position 2 and the nitro group at position 3 creates an ideal geometry for the formation of an intramolecular hydrogen bond.

Theoretical investigations, such as Natural Bond Orbital (NBO) analysis, are employed to confirm and quantify these interactions. researchgate.netias.ac.in NBO analysis can calculate the stabilization energy associated with the charge transfer from the lone pair of the acceptor atom to the antibonding orbital of the donor bond. For the analogue 2-amino-6-methoxy-3-nitropyridine, computational studies have confirmed the presence of intramolecular hydrogen bonding. redalyc.org This interaction is expected to be a dominant feature in the conformational preference of this compound.

| Parameter | Description | Typical Range |

|---|---|---|

| H···O Distance | Distance between the amino hydrogen and the nitro oxygen. | 1.80 - 2.40 Å |

| N-H···O Angle | Angle formed by the N-H bond and the H···O interaction. | 100° - 130° |

| NBO Stabilization Energy (E(2)) | Energy associated with the charge delocalization from the oxygen lone pair to the N-H antibonding orbital. | 5 - 15 kcal/mol |

Evaluation of Electronic and Steric Effects on Dipole Moments

The amino groups increase electron density on the pyridine ring through resonance, while the nitro group strongly withdraws electron density. This push-pull electronic effect creates a large separation of charge, which is the primary contributor to the high magnitude of the dipole moment. Computational studies on the simpler analogue, 2-amino-3-nitropyridine, have calculated its dipole moment to be approximately 3.47 Debye. researchgate.netresearchgate.net

Advanced Computational Methodologies (e.g., DFT, Ab-Initio, Basis Set Selection)

The theoretical investigation of molecules like this compound relies on sophisticated computational methods to predict their structural, electronic, and spectroscopic properties. The primary tools for such studies are ab-initio and Density Functional Theory (DFT) methods. redalyc.org

Ab-initio methods , such as Møller-Plesset perturbation theory (e.g., MP2), are derived directly from theoretical principles without the inclusion of experimental data. researchgate.netresearchgate.net These methods can provide highly accurate results but are computationally expensive, limiting their application to smaller systems.

Density Functional Theory (DFT) has become the most widely used method for medium-to-large-sized molecules due to its favorable balance of accuracy and computational cost. nih.govniscpr.res.in DFT methods calculate the electronic energy based on the molecule's electron density. A key component of DFT is the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons. The B3LYP hybrid functional is one of the most popular and has been shown to provide reliable results for a wide range of molecular systems, including substituted pyridines. najah.eduredalyc.orgrsc.org

The accuracy of any quantum chemical calculation also depends critically on the basis set selected. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets include more functions and provide a more accurate description of the electron distribution, particularly for electrons far from the nucleus and in bonding regions. Pople-style basis sets, such as 6-311++G(d,p), are commonly used. najah.eduresearchgate.netrsc.org The notation indicates:

6-311G : A triple-zeta valence basis set.

++ : Adds diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and non-covalent interactions like hydrogen bonds.

(d,p) : Adds polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing bond shapes and anisotropic electron density.

The selection of an appropriate combination of method and basis set is crucial for obtaining meaningful and reliable theoretical data that can be confidently compared with experimental results. redalyc.orgresearchgate.net

| Methodology | Functional/Level of Theory | Common Basis Sets | Typical Application |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP, B3PW91 | 6-31G(d,p), 6-311G(d,p), 6-311++G(d,p), cc-pVTZ | Geometry optimization, vibrational frequencies, electronic properties, NBO analysis. |

| Ab-Initio | Hartree-Fock (HF), Møller-Plesset (MP2) | 6-311++G(d,p) | High-accuracy energy calculations, geometry optimization, comparison with DFT results. |

Analytical and Spectroscopic Characterization Methods in Chemical Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is the primary tool for determining the molecular structure of newly synthesized compounds. Each technique provides unique information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for 2-Amino-6-(benzylamino)-3-nitropyridine are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the pyridine (B92270) and benzyl (B1604629) rings would appear in the downfield region (typically δ 6.0-8.5 ppm). The two protons on the pyridine ring are expected to appear as doublets due to coupling with each other. The five protons of the benzyl group's phenyl ring would likely present as a complex multiplet. The methylene (B1212753) (-CH₂-) protons of the benzyl group would typically appear as a singlet or a doublet if coupled to the adjacent N-H proton. The amine (-NH₂) and benzylamine (B48309) (-NH-) protons are expected to be broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. The spectrum for this compound would be expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the structure. Aromatic carbons typically resonate in the δ 110-160 ppm range. The carbon bearing the nitro group (C3) would be significantly downfield-shifted due to the group's electron-withdrawing nature. The methylene carbon of the benzyl group would appear further upfield. Variations in reported chemical shifts for similar compounds can sometimes arise from differing analytical conditions, such as the choice of solvent (e.g., DMSO-d₆ vs. CDCl₃) or pH, which can affect the protonation state and electronic environment of the molecule.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Pyridine C4-H | 7.9 - 8.4 (d) | 130 - 138 | Expected as a doublet. |

| Pyridine C5-H | 6.0 - 6.4 (d) | 95 - 105 | Expected as a doublet, upfield due to amino groups. |

| Benzyl -CH₂ - | 4.5 - 4.8 (d or s) | 45 - 50 | Shift and multiplicity can depend on N-H coupling. |

| Benzyl Ph-H | 7.2 - 7.5 (m) | 127 - 140 | Complex multiplet for the 5 phenyl protons. |

| -NH - (benzylamino) | 8.0 - 9.0 (br s or t) | N/A | Broad signal, shift is solvent dependent. |

| -NH₂ | 6.5 - 7.5 (br s) | N/A | Broad signal, shift is solvent dependent. |

| Pyridine C 2-NH₂ | N/A | 158 - 162 | Downfield shift due to attachment to nitrogen and ring. |

| Pyridine C 3-NO₂ | N/A | 145 - 155 | Downfield shift due to electron-withdrawing NO₂. |

Note: This table represents predicted values based on general chemical shift theory and data from similar compounds. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) and secondary amine (-NH-) groups are anticipated in the 3200-3500 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) are strong indicators and typically appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the -CH₂- group would appear just below 3000 cm⁻¹. Vibrations corresponding to C=C and C=N bonds within the aromatic rings will be present in the 1400-1600 cm⁻¹ fingerprint region.

Expected Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200 - 3500 | N-H Stretch | Primary & Secondary Amines (-NH₂, -NH) |

| 3000 - 3100 | C-H Stretch | Aromatic (Pyridine, Phenyl) |

| 2850 - 2960 | C-H Stretch | Aliphatic (-CH₂) |

| ~1620 | N-H Bend | Primary Amine (-NH₂) |

| 1450 - 1600 | C=C and C=N Stretch | Aromatic Rings |

| ~1520 | N=O Asymmetric Stretch | Nitro (-NO₂) |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (molecular formula C₁₂H₁₂N₄O₂), the calculated molecular weight is approximately 244.25 g/mol . scbt.com Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ would be expected at an m/z value of approximately 245.26.

Analysis by techniques such as GC/MS or tandem MS (MS/MS) would induce fragmentation of the molecular ion. The fragmentation pattern provides valuable structural clues. Plausible fragmentation pathways for this molecule include:

Loss of the benzyl group: Cleavage of the C-N bond between the pyridine ring and the benzylamine group could lead to the formation of a stable benzyl cation or tropylium (B1234903) ion at m/z 91.

Loss of the nitro group: Fragmentation could involve the loss of NO₂ (46 Da) or NO (30 Da).

Ring cleavage: The pyridine ring itself may undergo fragmentation under higher energy conditions.

Plausible Mass Fragments in Mass Spectrometry

| m/z (Mass-to-Charge Ratio) | Plausible Ion Structure | Fragmentation Pathway |

|---|---|---|

| 245 | [C₁₂H₁₃N₄O₂]⁺ | Protonated molecular ion [M+H]⁺ |

| 199 | [C₁₂H₁₃N₄]⁺ | Loss of NO₂ from [M+H]⁺ |

| 154 | [C₅H₅N₄O₂]⁺ | Loss of benzyl radical from M⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

To date, a solved crystal structure for this compound has not been reported in publicly accessible crystallographic databases. If a suitable single crystal of the compound were grown and analyzed, this technique would reveal the planarity of the pyridine ring, the orientation of the benzyl and nitro substituents relative to the ring, and the hydrogen-bonding networks formed in the solid state involving the amino and nitro groups. This information is invaluable for understanding the compound's physical properties and its interactions in a biological context.

Chromatographic Techniques for Separation and Purification in Synthesis

Chromatographic methods are essential for the separation and purification of the target compound from starting materials, by-products, and other impurities generated during its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of this compound and is also used for its purification on a preparative scale. A common method involves using a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. This method allows for the separation of the compound from closely related impurities, and purity is typically determined by the peak area percentage in the chromatogram.

Flash Chromatography: For larger-scale purification, flash column chromatography is often employed. This technique uses a stationary phase, such as silica (B1680970) gel, and a solvent system (mobile phase), typically a gradient from a non-polar solvent like hexane (B92381) to a more polar solvent like ethyl acetate, to separate compounds based on their polarity.

Thin Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction. google.comchemicalbook.com By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized, often under UV light.

Advanced Analytical Methods for Reaction Monitoring and Product Characterization

In addition to the standard characterization techniques, other analytical methods can be applied to monitor the synthesis of this compound and characterize its properties.

Reaction Monitoring: The synthesis of this compound, like many organic reactions, can be monitored in real-time or at discrete time points to ensure completion. As mentioned, TLC and HPLC are routinely used for this purpose. google.comchemicalbook.com For reactions involving a change in chromophore, UV-Vis spectroscopy can be a valuable tool. For instance, kinetic studies of nucleophilic aromatic substitution reactions involving similar pyridine derivatives have been monitored by observing changes in UV-Vis absorbance at specific wavelengths over time.

Elemental Analysis: This technique determines the mass percentages of elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are compared to the calculated theoretical values based on the molecular formula (C₁₂H₁₂N₄O₂) to support the compound's proposed identity and purity.

Q & A

Basic: What synthetic routes are most reliable for preparing 2-Amino-6-(benzylamino)-3-nitropyridine, and what critical parameters influence yield?

Answer:

A common approach involves nucleophilic aromatic substitution (NAS) or reductive amination. For example, substituting a nitro group at position 3 with benzylamine under controlled pH (7–9) and temperature (60–80°C) can yield the target compound. Solvent choice (e.g., DMF or ethanol) and catalyst (e.g., Pd/C for reductions) significantly impact reaction efficiency. Purity optimization requires post-synthesis column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) . Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) and confirm structure via H NMR (e.g., δH: 4.59 ppm for CHPh, 8.57 ppm for NH groups) .

Basic: How can researchers validate the structural integrity of this compound using spectroscopic methods?

Answer:

Key techniques include:

- H/C NMR : Identify characteristic peaks, such as the benzyl CH (δH 4.59 ppm; δC 45.72 ppm) and aromatic protons (δH 5.94–7.56 ppm) .

- HPLC : Use a C18 column with a mobile phase (acetonitrile/water 70:30) to verify purity (>99%) and retention time (~6.65 min) .

- Mass Spectrometry (ESI) : Confirm molecular ion [MH] at m/z 287.2 . Cross-reference with computational predictions (e.g., Gaussian software) for electronic transitions.

Advanced: How to resolve contradictions in reported solubility data for this compound across different solvents?

Answer:

Discrepancies may arise from solvent polarity, impurities, or hydration states. Methodologically:

- Solubility Screening : Perform gravimetric analysis in DMSO, ethanol, and chloroform at 25°C.

- Thermogravimetric Analysis (TGA) : Rule out hydrate formation by monitoring mass loss at 100–150°C.

- HPLC-PDA : Detect trace impurities (e.g., unreacted benzylamine) that alter solubility profiles .

Advanced: What mechanistic insights explain the reactivity of the nitro group at position 3 during functionalization?

Answer:

The nitro group’s electron-withdrawing nature activates the pyridine ring for electrophilic substitution at positions 2 and 5. Computational studies (DFT, B3LYP/6-31G*) reveal:

- Electrostatic Potential Maps : High positive charge density at position 6, favoring benzylamine addition.

- Transition-State Analysis : Lower activation energy for NAS at position 6 vs. position 2. Validate experimentally via kinetic studies (UV-Vis monitoring at 300 nm) .

Advanced: How can researchers address inconsistencies in reported 13^{13}13C NMR chemical shifts for this compound?

Answer:

Variations may stem from solvent effects (DMSO vs. CDCl) or pH-dependent tautomerism. To standardize:

- Solvent Calibration : Acquire spectra in deuterated DMSO with TMS as an internal reference.

- pH Control : Adjust to pH 7–8 to stabilize the amino-nitro tautomer.

- 2D NMR (HSQC/HMBC) : Correlate H-C couplings to resolve ambiguous assignments (e.g., δC 149.59 ppm for nitropyridine carbons) .

Basic: What purification strategies are optimal for isolating this compound from byproducts?

Answer:

- Recrystallization : Use ethanol/water (3:1) at 0–5°C to precipitate pure crystals.

- Flash Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate).

- HPLC Prep-Scale : For high-purity demands (>99.9%), use a semi-preparative C18 column .

Advanced: How to design experiments to probe the compound’s potential as a ligand in coordination chemistry?

Answer:

- UV-Vis Titration : Monitor metal-ligand charge transfer bands (e.g., with Cu or Fe) at 400–600 nm.

- X-ray Crystallography : Co-crystallize with AgNO or ZnCl to determine binding geometry.

- DFT Calculations : Predict binding affinity via Mulliken charges on amino and nitro groups .

Advanced: What analytical approaches can distinguish this compound from its regioisomers?

Answer:

- IR Spectroscopy : Identify NO asymmetric stretching (~1520 cm) and NH bending (~1600 cm).

- High-Resolution MS : Differentiate isomers via exact mass (e.g., Δm/z < 0.001).

- XRD : Compare unit cell parameters (e.g., space group P2/c for the target vs. Pna2 for regioisomers) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- GHS Compliance : Classify as a Category 6.1 toxic solid (UN 2811). Use PPE (gloves, goggles) and work in a fume hood.

- Spill Management : Neutralize with 10% acetic acid and adsorb with vermiculite.

- Storage : Keep in amber vials at 2–8°C, protected from light and moisture .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian 16) to identify reactive sites.

- MD Simulations : Model solvation effects in DMSO or water to predict reaction pathways.

- SAR Studies : Correlate substituent effects (e.g., electron-donating groups on benzyl) with experimental rate constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.